molecular formula C21H20N4O4S B12257140 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B12257140
M. Wt: 424.5 g/mol
InChI Key: DSSPAXTWQGPZEM-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including pyrazole, oxazole, and sulfonamide

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H20N4O4S/c1-15-24-20(14-29-15)16-5-9-19(10-6-16)30(27,28)23-13-21(26)17-3-7-18(8-4-17)25-12-2-11-22-25/h2-12,14,21,23,26H,13H2,1H3

InChI Key

DSSPAXTWQGPZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide include:

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